molecular formula C16H18N2O5 B2572128 N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 900001-45-8

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide

Cat. No.: B2572128
CAS No.: 900001-45-8
M. Wt: 318.329
InChI Key: CGAWWITZXBTZGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide, also known as DFO, is a synthetic compound that has gained attention due to its potential use in scientific research. DFO is a small molecule that can be easily synthesized and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Energetic Material Application

The design strategy leveraging diverse N-O building blocks has led to the synthesis of energetic materials such as 3,3'-dinitroamino-4,4'-azoxyfurazan and its nitrogen-rich salts. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them potential candidates for energetic material applications. The use of Oxone as an efficient oxidizing agent for introducing azoxy N-oxide functionality into the furazan backbone offers a straightforward and cost-effective synthetic route. One compound, in particular, showed the highest calculated crystal density for N-oxide energetic compounds, suggesting its potential in high-performance energetic materials (Zhang & Shreeve, 2014).

Furan-Fused Heterocycles for Therapeutic Agents

A novel synthesis route has been developed for furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives. These compounds are synthesized from corresponding acid derivatives through intramolecular cyclization, leading to potential therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the versatility of furan derivatives in medicinal chemistry and their relevance in developing new therapeutic agents (Ergun et al., 2014).

Antimicrobial and Computational Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This study not only showcases the antimicrobial potential of furan derivatives but also employs computational docking studies and molecular dynamics simulations to validate their interactions and stability, further indicating the scientific interest in furan derivatives for drug development (Siddiqa et al., 2022).

Furanic-Aliphatic Polyamides as Sustainable Materials

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, such as poly(octamethylene furanamide) (PA8F), offers a sustainable alternative to polyphthalamides. These materials are synthesized through enzymatic polymerization, showing potential as high-performance materials with environmental benefits. The study presents advancements in the development of sustainable polymers with commercial applications, emphasizing the role of furan derivatives in green chemistry (Jiang et al., 2015).

EGFR Inhibition and Anticancer Activity

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has been developed as novel EGFR inhibitors with potent anticancer activities. These compounds were tested against various cancer cell lines, showing selective toxicity towards cancer cells over normal cells. This research underscores the therapeutic potential of furan derivatives in cancer treatment and the importance of targeting the EGFR pathway (Lan et al., 2017).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-21-13-6-5-11(10-14(13)22-2)18-16(20)15(19)17-8-7-12-4-3-9-23-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAWWITZXBTZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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